molecular formula C29H22ClN8Na3O10S2 B12756522 Trisodium 4-((4-((6-(3-tert-butylphenoxy)-4-chloro-1,3,5-triazin-2-yl)amino)-2-sulphonatophenyl)azo)-4,5-dihydro-5-oxo-1-(4-sulphonatophenyl)-1H-pyrazole-3-carboxylate CAS No. 85136-27-2

Trisodium 4-((4-((6-(3-tert-butylphenoxy)-4-chloro-1,3,5-triazin-2-yl)amino)-2-sulphonatophenyl)azo)-4,5-dihydro-5-oxo-1-(4-sulphonatophenyl)-1H-pyrazole-3-carboxylate

Cat. No.: B12756522
CAS No.: 85136-27-2
M. Wt: 811.1 g/mol
InChI Key: OJWJUULVVCBILW-UHFFFAOYSA-K
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Description

Trisodium 4-((4-((6-(3-tert-butylphenoxy)-4-chloro-1,3,5-triazin-2-yl)amino)-2-sulphonatophenyl)azo)-4,5-dihydro-5-oxo-1-(4-sulphonatophenyl)-1H-pyrazole-3-carboxylate is a complex organic compound with a wide range of applications This compound is known for its unique chemical structure, which includes multiple functional groups such as sulfonate, azo, and triazine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Trisodium 4-((4-((6-(3-tert-butylphenoxy)-4-chloro-1,3,5-triazin-2-yl)amino)-2-sulphonatophenyl)azo)-4,5-dihydro-5-oxo-1-(4-sulphonatophenyl)-1H-pyrazole-3-carboxylate involves multiple steps. The process typically begins with the preparation of the triazine core, followed by the introduction of the tert-butylphenoxy and chloro groups. The azo coupling reaction is then performed to introduce the azo group, and finally, the sulfonation step is carried out to obtain the trisodium salt form of the compound.

Industrial Production Methods

In industrial settings, the production of this compound is carried out in large-scale reactors under controlled conditions. The reaction parameters such as temperature, pressure, and pH are carefully monitored to ensure high yield and purity of the final product. The use of advanced purification techniques such as crystallization and chromatography is also common to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions

Trisodium 4-((4-((6-(3-tert-butylphenoxy)-4-chloro-1,3,5-triazin-2-yl)amino)-2-sulphonatophenyl)azo)-4,5-dihydro-5-oxo-1-(4-sulphonatophenyl)-1H-pyrazole-3-carboxylate undergoes various types of chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can convert the azo group to amines.

    Substitution: The triazine and sulfonate groups can participate in substitution reactions with nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. The reactions are typically carried out under mild to moderate conditions, with careful control of temperature and pH to avoid unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield sulfonate derivatives, while reduction reactions can produce amine derivatives.

Scientific Research Applications

Trisodium 4-((4-((6-(3-tert-butylphenoxy)-4-chloro-1,3,5-triazin-2-yl)amino)-2-sulphonatophenyl)azo)-4,5-dihydro-5-oxo-1-(4-sulphonatophenyl)-1H-pyrazole-3-carboxylate has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in various organic synthesis reactions.

    Biology: Employed in biochemical assays and as a staining agent for biological samples.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of Trisodium 4-((4-((6-(3-tert-butylphenoxy)-4-chloro-1,3,5-triazin-2-yl)amino)-2-sulphonatophenyl)azo)-4,5-dihydro-5-oxo-1-(4-sulphonatophenyl)-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, modulating their activity and leading to various biological effects. The azo group can also participate in redox reactions, generating reactive intermediates that can further interact with cellular components.

Comparison with Similar Compounds

Similar Compounds

  • Trisodium 4-amino-5-hydroxy-3-[(4-nitrophenyl)azo]-6-[(4-sulphonatophenyl)azo]naphthalene-2,7-disulphonate
  • Trisodium 4-amino-3-[(2-amino-4-hydroxyphenyl)azo]-5-hydroxy-6-[(4-sulphonatophenyl)azo]naphthalene-2,7-disulphonate

Uniqueness

Compared to similar compounds, Trisodium 4-((4-((6-(3-tert-butylphenoxy)-4-chloro-1,3,5-triazin-2-yl)amino)-2-sulphonatophenyl)azo)-4,5-dihydro-5-oxo-1-(4-sulphonatophenyl)-1H-pyrazole-3-carboxylate stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the triazine and tert-butylphenoxy groups, in particular, enhances its stability and specificity in various applications.

Properties

CAS No.

85136-27-2

Molecular Formula

C29H22ClN8Na3O10S2

Molecular Weight

811.1 g/mol

IUPAC Name

trisodium;4-[[4-[[4-(3-tert-butylphenoxy)-6-chloro-1,3,5-triazin-2-yl]amino]-2-sulfonatophenyl]diazenyl]-5-oxo-1-(4-sulfonatophenyl)-4H-pyrazole-3-carboxylate

InChI

InChI=1S/C29H25ClN8O10S2.3Na/c1-29(2,3)15-5-4-6-18(13-15)48-28-33-26(30)32-27(34-28)31-16-7-12-20(21(14-16)50(45,46)47)35-36-22-23(25(40)41)37-38(24(22)39)17-8-10-19(11-9-17)49(42,43)44;;;/h4-14,22H,1-3H3,(H,40,41)(H,42,43,44)(H,45,46,47)(H,31,32,33,34);;;/q;3*+1/p-3

InChI Key

OJWJUULVVCBILW-UHFFFAOYSA-K

Canonical SMILES

CC(C)(C)C1=CC(=CC=C1)OC2=NC(=NC(=N2)NC3=CC(=C(C=C3)N=NC4C(=NN(C4=O)C5=CC=C(C=C5)S(=O)(=O)[O-])C(=O)[O-])S(=O)(=O)[O-])Cl.[Na+].[Na+].[Na+]

Origin of Product

United States

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